H-Asp(OBzl)-OH is a valuable building block for the construction of peptides through a process known as solid-phase peptide synthesis (SPPS) [1]. The benzyl ester group (OBzl) serves as a protecting group for the carboxylic acid functionality of the aspartic acid side chain. This protection allows for selective coupling with other amino acids during peptide chain elongation while keeping the side chain functionality intact. Once the peptide sequence is complete, the benzyl ester group can be removed under specific conditions to reveal the free carboxylic acid group essential for peptide function [2].
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H-Asp(OBzl)-OH can also be used as a starting material for the synthesis of other aspartic acid derivatives with specific functionalities. These derivatives may be employed in various research applications, including studies on protein-protein interactions, enzyme mechanisms, and development of therapeutic agents [3, 4].
Here are some resources for further reading on studies on Aspartic Acid Derivatives:
H-Aspartic acid 4-benzyl ester, commonly referred to as H-Asp(OBzl)-OH, is a derivative of aspartic acid characterized by the presence of a benzyl ester group attached to its carboxyl functional group. Its molecular formula is with a molecular weight of approximately 223.225 g/mol. The compound is notable for its applications in peptide synthesis and as a building block in organic chemistry due to the protective nature of the benzyl group, which prevents unwanted reactions during synthesis processes .
The biological activity of H-Asp(OBzl)-OH is primarily linked to its role in peptide synthesis. The protected carboxyl group allows for selective reactions, making it suitable for creating peptides that may interact with specific biological targets such as enzymes and receptors. Its derivatives have been studied for potential therapeutic applications, including their roles as enzyme inhibitors .
The synthesis of H-Asp(OBzl)-OH typically involves the protection of the carboxyl group of aspartic acid using benzyl alcohol in the presence of a dehydrating agent like thionyl chloride (SOCl2). This reaction is conducted under anhydrous conditions to prevent hydrolysis.
In industrial settings, large-scale production may utilize automated esterification processes with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to improve efficiency .
Studies on H-Asp(OBzl)-OH often focus on its interactions with enzymes and receptors. The compound's ability to form complexes with biological molecules makes it valuable for investigating biochemical pathways and developing new therapeutics. For instance, research has indicated that derivatives of H-Asp(OBzl)-OH can inhibit certain enzymes, providing insights into their mechanisms of action .
Several compounds are structurally similar to H-Asp(OBzl)-OH. These include:
Compound Name | CAS Number | Key Differences |
---|---|---|
L-Aspartic Acid | 56-84-8 | Unprotected form without benzyl ester |
H-Asp(OBzl)-OBzl.HCl | 6327-59-9 | Contains an additional benzyl ester group |
H-Asp(OBzl)-NH2 | 2177-63-1 | Amino group instead of hydroxyl |
Aspartame | 22839-47-0 | Methyl ester derivative with sweetening properties |
H-Asp(OBzl)-OH stands out due to its specific protective function during peptide synthesis, allowing selective reactivity while maintaining stability under various conditions. Its versatility in
H-Asp(OBzl)-OH possesses a well-defined molecular architecture characterized by its systematic name (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid. The compound maintains the fundamental structure of L-aspartic acid with selective protection of the β-carboxylic acid group through benzyl esterification. The molecular formula C₁₁H₁₃NO₄ corresponds to a molecular weight of 223.23 g/mol, as consistently reported across multiple commercial sources.
The stereochemical configuration centers around the α-carbon bearing the amino group, which maintains the L-configuration characteristic of naturally occurring amino acids. This stereochemical arrangement is evidenced by the specific optical rotation values ranging from +24.0° to +30.0° (c=1 in 1mol/L HCl). The benzyl ester moiety attached to the β-carboxylic acid group introduces additional conformational flexibility while providing steric protection during chemical transformations.
The IUPAC name systematically describes the molecule as 2-amino-4-(benzyloxy)-4-oxobutanoic acid, highlighting the key functional groups present in the structure. The InChI key VGALFAWDSNRXJK-VIFPVBQESA-N provides a unique identifier for this specific stereoisomer. The SMILES notation NC@@HC(O)=O further confirms the stereochemical assignment and connectivity pattern.
The crystallographic properties of H-Asp(OBzl)-OH reveal significant insights into its solid-state behavior and thermal characteristics. The compound typically appears as a white to almost white powder or crystalline material, with melting point determinations showing decomposition occurring around 225°C. More precise measurements indicate a melting range of 198.0-225.0°C, with some sources reporting 205.0-210.0°C for high-purity samples.
The density of H-Asp(OBzl)-OH has been calculated and experimentally determined to be 1.283±0.06 g/cm³, indicating a relatively compact crystal packing arrangement. The refractive index measurement of 27° (C=1, 1mol/L HCl) provides additional confirmation of the optical properties associated with the compound's crystal structure.
Conformational dynamics studies suggest that the benzyl ester group can adopt multiple rotational conformations around the ester linkage, contributing to the molecule's flexibility in solution. The presence of the phenyl ring introduces π-π stacking interactions in the solid state, which may influence crystal packing and stability. Storage recommendations consistently specify maintenance at low temperatures (-20°C) and protection from light, suggesting photosensitivity and thermal instability at elevated temperatures.
Spectroscopic characterization of H-Asp(OBzl)-OH provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural elucidation, with ¹H-NMR spectra showing characteristic signals for the benzyl ester protons in the aromatic region (7.2-7.4 ppm) and the benzyl methylene protons around 5.1 ppm. The α-proton typically appears as a multiplet around 4.6 ppm, while the β-methylene protons show characteristic splitting patterns between 2.6-2.9 ppm.
Infrared (IR) spectroscopy confirms the presence of key functional groups, with commercial specifications indicating that IR spectra must conform to established standards. The carbonyl stretching frequencies for both the free carboxylic acid and the benzyl ester groups provide distinctive fingerprint regions for compound identification. The amino group stretching and bending vibrations offer additional confirmation of the primary amine functionality.
Mass spectrometry analysis confirms the molecular ion peak at m/z 223, consistent with the calculated molecular weight. High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula C₁₁H₁₃NO₄. Fragmentation patterns typically show loss of the benzyl group (m/z 91) and formation of characteristic amino acid fragments.
Commercial specifications consistently require that NMR spectra conform to established standards, ensuring structural integrity and purity verification. The spectroscopic data collectively provide unambiguous confirmation of the H-Asp(OBzl)-OH structure and support its use in synthetic applications.
The comparative analysis between H-Asp(OBzl)-OH and its Z-protected analog Z-Asp(OBzl)-OH reveals significant structural and functional differences that impact their respective applications in peptide synthesis. Z-Asp(OBzl)-OH possesses a molecular formula of C₁₉H₁₉NO₆ with a molecular weight of 357.4 g/mol, substantially larger due to the additional benzyloxycarbonyl (Z) protecting group on the amino function.
The key structural distinction lies in the amino group protection strategy. While H-Asp(OBzl)-OH maintains a free amino group available for coupling reactions, Z-Asp(OBzl)-OH features N-benzyloxycarbonyl protection that must be removed under specific conditions (typically hydrogenolysis) to reveal the reactive amino group. This protection strategy influences the compound's reactivity profile and synthetic utility.
Physical property comparisons reveal that Z-Asp(OBzl)-OH exhibits different thermal characteristics, with melting points typically in the range of 83-85°C, significantly lower than the decomposition temperature of H-Asp(OBzl)-OH. The density of Z-Asp(OBzl)-OH (1.293±0.06 g/cm³) shows slight variation from the unprotected analog, reflecting the additional molecular bulk.
Solubility profiles differ substantially between the two compounds. H-Asp(OBzl)-OH demonstrates solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, while remaining insoluble in water. Z-Asp(OBzl)-OH shows similar organic solvent solubility but with enhanced solubility in certain aprotic solvents due to the increased hydrophobic character imparted by the Z-protecting group.
The synthetic applications of these compounds reflect their structural differences. H-Asp(OBzl)-OH serves as an immediate coupling partner in peptide synthesis, while Z-Asp(OBzl)-OH requires deprotection steps, making it suitable for sequential synthesis strategies where temporary amino protection is required. The choice between these derivatives depends on the specific synthetic route and protection strategy employed in peptide construction.
Irritant